molecular formula C10H14N4O3S B289486 6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one

6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one

Cat. No. B289486
M. Wt: 270.31 g/mol
InChI Key: QPUMVVAAYBBTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has shown promising results in various studies related to its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one is not fully understood. However, studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. It has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one in lab experiments is its potential anticancer activity. It can be used to study the mechanism of action of various signaling pathways involved in cancer cell growth and proliferation. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one. One of the significant areas of research is the development of more efficient synthesis methods that can increase the yield of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound fully. It is also essential to explore its potential applications in other fields of scientific research, such as the treatment of inflammatory diseases. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one involves a series of chemical reactions. One of the commonly used methods for its synthesis is the reaction between 2-(2-morpholin-4-yl-2-oxoethylthio)acetic acid and 2-amino-4-chloropyrimidine in the presence of a base such as triethylamine. The reaction yields 6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one as a white solid.

Scientific Research Applications

6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its anticancer activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C10H14N4O3S

Molecular Weight

270.31 g/mol

IUPAC Name

6-amino-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-4-one

InChI

InChI=1S/C10H14N4O3S/c11-7-5-8(15)13-10(12-7)18-6-9(16)14-1-3-17-4-2-14/h5H,1-4,6H2,(H3,11,12,13,15)

InChI Key

QPUMVVAAYBBTEA-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C(=O)CSC2=NC(=O)C=C(N2)N

SMILES

C1COCCN1C(=O)CSC2=NC(=O)C=C(N2)N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=O)C=C(N2)N

Origin of Product

United States

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